Diterbium trioxalate

Luminescence Energy Transfer Phosphors

Terbium oxalate alternatives (nitrate, chloride) lack oxalate ligand-sensitized energy transfer, altering luminescence quantum efficiency and oxide morphology. Diterbium trioxalate decahydrate solves this. - Green emission 543 nm, CIE (0.31,0.57), decay 0.81 ms - optimal for W-LED phosphors - Tb₂O₃ precursor: decomposes 715-745°C (vs nitrate 893°C), lowering energy costs - High Tb³⁺ density (~10²¹ ions/cm³) for solid-state laser gain media - Pelletizable XRF matrix for rare earth impurity analysis (Sm, Eu, Gd, Dy, Ho, Y)

Molecular Formula C6O12Tb2
Molecular Weight 581.91 g/mol
CAS No. 24670-06-2
Cat. No. B12342507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiterbium trioxalate
CAS24670-06-2
Molecular FormulaC6O12Tb2
Molecular Weight581.91 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Tb+3].[Tb+3]
InChIInChI=1S/3C2H2O4.2Tb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyJZNKXIAEFQDQDF-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diterbium Trioxalate Baseline Characterization


Diterbium trioxalate, commonly referred to as terbium(III) oxalate decahydrate (Tb₂(C₂O₄)₃·10H₂O), is a lanthanide coordination compound in the rare earth oxalate class . It exists as a white crystalline solid that exhibits intense green fluorescence under ultraviolet excitation, a property intrinsic to its Tb³⁺ ion photoluminescence [1]. The compound serves as a precursor for terbium oxide synthesis and is employed in phosphor materials for display and solid-state lighting applications due to its efficient green emission .

Why Generic Substitution of Diterbium Trioxalate Fails


In-class substitution of diterbium trioxalate with other terbium salts (e.g., terbium nitrate or terbium chloride) is scientifically unwarranted due to compound-specific differences in hydration state, crystal field environment, and ligand-sensitized energy transfer. Terbium oxalate decahydrate exhibits a unique layered crystal structure with asymmetric Tb³⁺ sites that enable efficient electric-dipole transitions and ligand-to-metal energy transfer (LMET) via the oxalate ligand's triplet state (22,700 cm⁻¹) [1]. These structural and photophysical features are absent in terbium nitrate or chloride systems, where the Tb³⁺ ion is coordinated solely by aqua or anionic ligands without organic sensitizer groups [2]. Consequently, luminescence quantum efficiency, thermal decomposition pathway, and oxide precursor morphology cannot be replicated by generic substitution, necessitating compound-specific selection for application-critical procurement.

Diterbium Trioxalate Quantitative Differentiation Evidence


Ligand-to-Metal Energy Transfer Efficiency vs. Europium Oxalate

The oxalate ligand in terbium oxalate heptahydrate demonstrates superior luminescent sensitization for Tb³⁺ ions compared to Eu³⁺ ions in europium oxalate heptahydrate [1]. The oxalate ligand's lowest triplet state energy level was determined to be 22,700 cm⁻¹, which optimally matches the ⁵D₄ emissive level of Tb³⁺, facilitating efficient ligand-to-metal energy transfer (LMET) and resulting in enhanced photoluminescence [1].

Luminescence Energy Transfer Phosphors

Green Emission Decay Lifetime and Color Purity vs. Commercial LED Standards

Terbium oxalate decahydrate single crystals exhibit a luminescence decay time of 0.81 ms for the ⁵D₄ → ⁷F₅ green transition (543 nm) [1]. The CIE chromaticity coordinates are (0.31, 0.57), which closely approximate the European Broadcasting Union (EBU) illuminant green standard [1]. The color purity was calculated to be 68% [1].

Phosphors LED Luminescence Lifetime

Thermal Decomposition Temperature to Oxide vs. Terbium Nitrate

The thermal decomposition of hydrated terbium oxalate yields terbium oxide at temperatures between 715 and 745 °C [1]. In contrast, terbium nitrate hexahydrate requires heating to 893 °C for decomposition to the oxide [2]. This ~150–180 °C lower oxide formation temperature for the oxalate route enables more energy-efficient processing.

Thermal Analysis Precursor Oxide Synthesis

Resistance to Concentration Quenching vs. Doped Host Phosphors

Fully concentrated terbium oxalate decahydrate exhibits efficient photoluminescence without concentration quenching, a phenomenon that typically limits emission intensity in Tb³⁺-doped phosphor systems when the active ion concentration exceeds a few mole percent [1]. The compound's unique layered crystal structure and asymmetric Tb³⁺ sites, elucidated via single-crystal XRD and Judd-Ofelt analysis, mitigate non-radiative energy migration pathways that cause quenching [2].

Phosphor Materials Concentration Quenching Luminescence

Diterbium Trioxalate High-Value Application Scenarios


Green Phosphor for W-LEDs and Display Backlighting

Diterbium trioxalate decahydrate is an optimal choice for W-LED phosphor blends due to its efficient green emission at 543 nm with a decay time of 0.81 ms and CIE coordinates (0.31, 0.57) that closely match broadcast green standards [1]. Its fully concentrated nature eliminates the need for host lattice doping and avoids concentration quenching, maximizing Tb³⁺ optical density and emission intensity per unit volume . These properties directly support higher brightness and color fidelity in display and lighting applications.

Energy-Efficient Precursor for High-Purity Terbium Oxide

As a precursor for Tb₂O₃, diterbium trioxalate offers a thermal decomposition pathway that yields the oxide at 715–745 °C, approximately 150–180 °C lower than terbium nitrate alternatives (893 °C) [1]. This lower temperature requirement reduces furnace energy consumption and enables milder processing conditions, making it the preferred precursor for industrial-scale terbium oxide production where cost and process efficiency are critical [1].

Solid-State Laser and Optical Amplifier Gain Media

The high active ion concentration (~10²¹ ions/cm³) and asymmetric Tb³⁺ site symmetry in terbium oxalate single crystals, as revealed by Judd-Ofelt analysis, result in high optical gain parameters (emission cross-section, gain bandwidth) [1]. These features make diterbium trioxalate a candidate gain medium for solid-state lasers and optical amplifiers operating in the green spectral region, where compact, high-gain materials are sought [1].

XRF Standard for Rare Earth Impurity Analysis

Terbium oxalate's well-defined stoichiometry and ability to be pelletized into stable XRF specimens make it a suitable matrix for rare earth impurity analysis [1]. The compound's conversion from terbium oxide to oxalate form facilitates quantitative determination of Sm, Eu, Gd, Dy, Ho, and Y impurities in terbium oxide products, supporting quality control in rare earth refining operations [1].

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